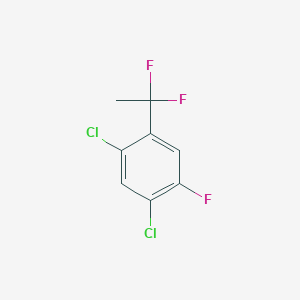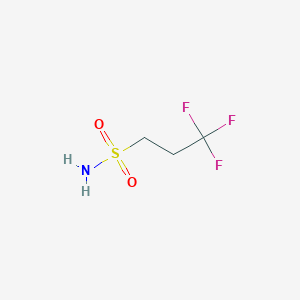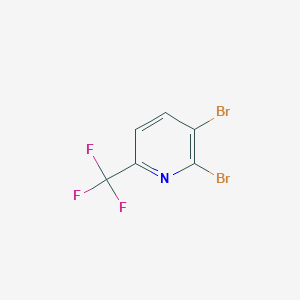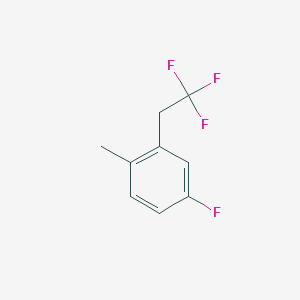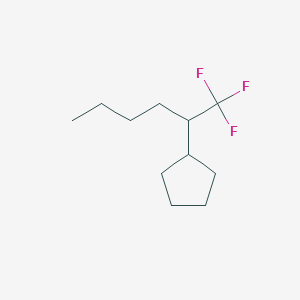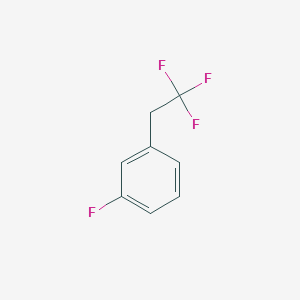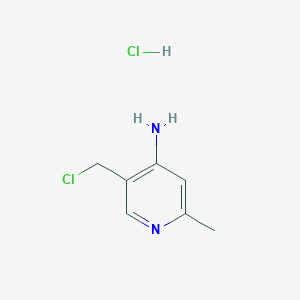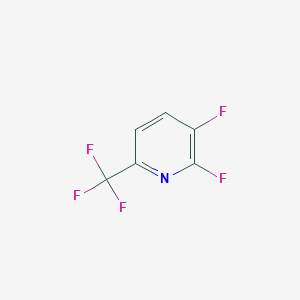
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene is a specialty product for proteomics research . It has a molecular formula of C10H8F6 and a molecular weight of 242.17 .
Molecular Structure Analysis
This compound contains a total of 24 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene is a compound with a molecular formula of C10H8F6 and a molecular weight of 242.17 . It contains a total of 24 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique
Fluorination Processes
- Fluorination of Benzene Derivatives : A study by Parsons (1972) explored the fluorination of benzene derivatives, including compounds similar to 1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene. The research demonstrated how light fluorination processes can yield various aromatic products with implications in synthetic chemistry and industrial applications (Parsons, 1972).
Photochemical Properties
- Photochemistry and Fluorescence : Investigations into the photochemical properties of fluoro(trifluoromethyl)benzenes, which are structurally related to the compound , have been conducted. These studies focused on the fluorescence spectra and quenching of singlet state emission, providing insights into the photophysical processes essential for developing new materials and analytical techniques (Al-ani, 1973).
Polymer Synthesis
- Development of Poly(arylene ether)s : Banerjee et al. (2009) reported the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. This research contributes to the field of polymer chemistry, particularly in creating materials with unique thermal and physical properties (Banerjee et al., 2009).
Organometallic Synthesis
- Organometallic Compounds Production : Research by Porwisiak and Schlosser (1996) demonstrated the use of bromo-trifluoromethyl benzene derivatives in synthesizing organometallic intermediates. This study highlights the potential of using fluorinated compounds in developing new organometallic reactions and products (Porwisiak & Schlosser, 1996).
Applications in Chemistry
- Chemical Reactions and Synthesis : A range of studies have explored various chemical reactions involving fluoro- and trifluoromethyl-substituted benzenes, providing foundational knowledge for synthesizing novel chemical compounds. These research efforts contribute significantly to organic synthesis, offering new methods and insights for chemical production (Burger et al., 2001; Schlosser et al., 1990; Yonekura et al., 1976).
Propriétés
IUPAC Name |
1-(1,1-difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-9(12,13)6-4-3-5-7(8(6)11)10(14,15)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKHGOKJJPQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192037 | |
| Record name | 1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene | |
CAS RN |
1138445-48-3 | |
| Record name | 1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




